Dimethyl 5-amino-4-hydroxyisophthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

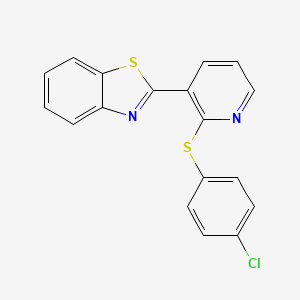

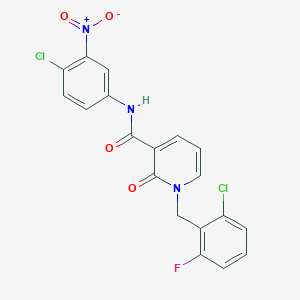

“Dimethyl 5-amino-4-hydroxyisophthalate” is a chemical compound with the molecular formula C10H11NO5 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be determined using techniques like NMR spectroscopy .

Chemical Reactions Analysis

In the course of developing novel capping ligands with variable steric factors, which will be used as an organic coating for metal oxide nanoparticles, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis in Green Chemistry

Dimethyl 5-amino-4-hydroxyisophthalate has been utilized in the field of green chemistry, particularly in the biocatalytic synthesis of polyethylene glycols (PEGs). Kumar et al. (2004) explored the lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with PEG, demonstrating its potential in creating functionalized amphiphilic copolymers. This method offers a flexible approach to generating a wide array of functionalized copolymers, which would be difficult to control without biocatalytic transformation (Kumar et al., 2004).

Application in Proteinase Assays

The compound has also found application in enzyme assays. Baggett et al. (1985) synthesized amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, which were tested as substrates for plant cysteine proteinases. These derivatives were particularly effective in assays involving papain, ficin, and bromelain, indicating their usefulness in the detection and quantitative assay of these enzymes (Baggett et al., 1985).

Gold(I) Chemistry

In the area of gold chemistry, dimethyl 5-aminoisophthalate was used as a ligand to form model complexes for macrocyclic gold compounds. Wiedemann et al. (2009) utilized this compound in the formation of dinuclear complexes, demonstrating its role in facilitating Au···Au interactions and contributing to the structural characterization of gold compounds (Wiedemann et al., 2009).

Synthesis of Sulfonamide Derivatives

Povarov et al. (2019) focused on synthesizing sulfonamide derivatives of dimethyl 5-amino-2-hydroxy-4,6-dimethylisophthalate. These derivatives have potential as biologically active compounds, highlighting the versatility of this compound in synthesizing novel compounds with potential biological applications (Povarov et al., 2019).

Gas Adsorption in Metal-Organic Frameworks

Ling et al. (2012) explored the use of derivatives of dimethyl 5-aminoisophthalate in the construction of Zn(II) metal-organic frameworks (MOFs). They found that these MOFs displayed enhanced CO2 uptake compared to their counterparts, indicating the potential of dimethyl 5-aminoisophthalate derivatives in developing materials for gas adsorption and storage (Ling et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “Dimethyl 5-aminoisophthalate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

In the future, “Dimethyl 5-amino-4-hydroxyisophthalate” and similar compounds could be used in the development of novel capping ligands with variable steric factors, which will be used as an organic coating for metal oxide nanoparticles . This could have applications in a wide variety of non-invasive medical treatment and diagnostic procedures .

Eigenschaften

IUPAC Name |

dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYVNTDBTBWXJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)

![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)

![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)